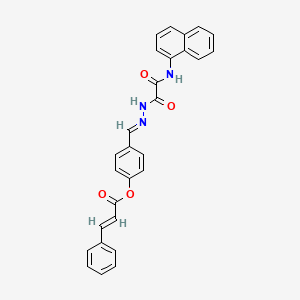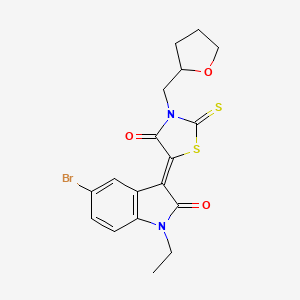
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H21N3O4. This compound is notable for its intricate structure, which includes multiple functional groups such as an oxo group, a toluidino group, and a phenylacrylate moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps:
Formation of the Oxo(4-toluidino)acetyl Intermediate: This step involves the reaction of 4-toluidine with an acylating agent such as acetic anhydride to form the oxo(4-toluidino)acetyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Phenyl 3-phenylacrylate Addition: Finally, the compound is coupled with phenyl 3-phenylacrylate under appropriate conditions, often involving a catalyst and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the toluidino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The phenylacrylate moiety can participate in substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso derivative, while reduction could produce a hydroxylated compound.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a precursor for drug development. Its structural complexity allows for the exploration of various pharmacophores.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with molecular targets such as enzymes and receptors. The oxo group can form hydrogen bonds, while the phenylacrylate moiety can participate in π-π interactions. These interactions can modulate the activity of biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
- 4-(2-(Oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
Compared to similar compounds, 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to its specific substitution pattern and the presence of the phenylacrylate group
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
特性
CAS番号 |
764653-69-2 |
|---|---|
分子式 |
C25H21N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H21N3O4/c1-18-7-12-21(13-8-18)27-24(30)25(31)28-26-17-20-9-14-22(15-10-20)32-23(29)16-11-19-5-3-2-4-6-19/h2-17H,1H3,(H,27,30)(H,28,31)/b16-11+,26-17+ |
InChIキー |
YVIFXVWJAZOASO-YVYJZWDNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)
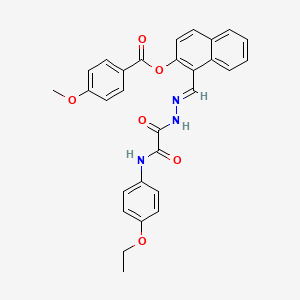
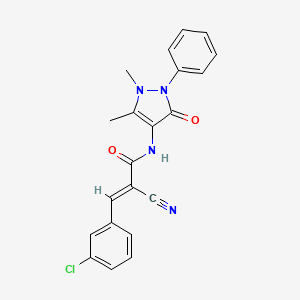
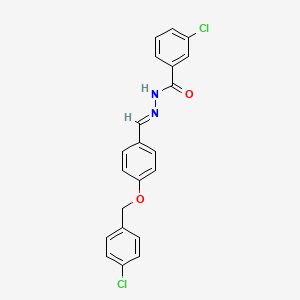
![3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12028945.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12028950.png)


![N-[4-(butan-2-yl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028973.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12028974.png)
